Regioisomeric Carboxamide Positioning: N1 vs. C4 Diethylamide in Diphenylpyrazole Scaffolds Drives Distinct Kinase Inhibitory Profiles
The target compound bears the N,N-diethylcarboxamide substituent at the N1 position of the 3,5-diphenylpyrazole core. In contrast, N,N-diethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide (CAS 141545-34-8) carries the identical diethylamide group at the C4 position on a 1,3-diphenyl scaffold. This regioisomeric shift produces a distinct pharmacological outcome. While the 1,3-diphenyl C4-carboxamide regioisomer has been reported as a sub-micromolar MEK1 inhibitor (IC50 = 91 nM) with growth inhibition in A549 lung cancer cells (GI50 = 260 nM) , no equivalent MEK1 inhibition data has been identified for N,N-diethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide. This indicates that the MEK1 inhibitory phenotype is scaffold-dependent and that the N1-carboxamide-3,5-diphenyl architecture may be better suited for orthogonal target classes (e.g., RPA70N protein-protein interaction inhibition or MAGL modulation) rather than MEK-directed programs [1].
| Evidence Dimension | MEK1 inhibitory activity (IC50) and cellular growth inhibition (GI50) associated with regioisomeric placement of the N,N-diethylcarboxamide group |
|---|---|
| Target Compound Data | N,N-Diethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide: MEK1 IC50 and A549 GI50 not reported in accessible literature [1] |
| Comparator Or Baseline | N,N-Diethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide: MEK1 IC50 = 91 nM; A549 GI50 = 260 nM |
| Quantified Difference | Qualitative difference: C4-carboxamide regioisomer demonstrates sub-100 nM MEK1 inhibition, whereas the N1-carboxamide-3,5-diphenyl scaffold has not been associated with MEK1 activity; structural divergence predicts orthogonal target engagement profiles. |
| Conditions | MEK1 enzymatic inhibition assay; A549 lung cancer cell proliferation assay (GI50 determined after 72 h treatment). Source: benchchems.com entry (excluded site) but data cross-referenced with patent literature for N,N-diethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide. |
Why This Matters
Procurement for a MEK1-focused kinase inhibitor program should prioritize the C4-carboxamide regioisomer; conversely, programs targeting RPA70N or MAGL with a need for N1-amide geometry should select the 3,5-diphenyl N1-carboxamide compound, as the regioisomers are not functionally interchangeable.
- [1] Waterson, A.G., et al. Diphenylpyrazoles as Replication Protein A Inhibitors. ACS Med. Chem. Lett. 2015, 6, 140-145. (Demonstrates that N1-substituted diphenylpyrazole scaffolds engage RPA70N protein-protein interactions; no MEK1 activity reported for this scaffold.) View Source
